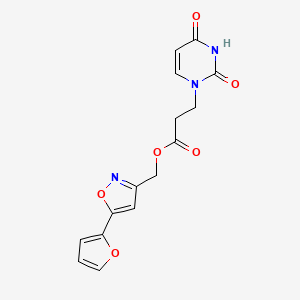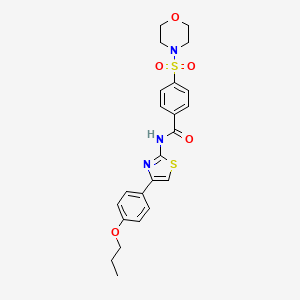
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, also known as 6-oxo-1,6-dihydropyridazin-3-yl-methyl-pyrazole-4-carboxylic acid (6-oxo-DHP-MPCA), is a novel compound that has recently been discovered and studied for its potential therapeutic applications. 6-oxo-DHP-MPCA has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Here is a summary of the application of 4-difluoromethyl pyrazole derivatives:
Specific Scientific Field
The research is conducted in the field of medicinal chemistry and biochemistry, specifically focusing on the development of new drugs for cancer treatment .
Summary of the Application
4-difluoromethyl pyrazole derivatives are studied as potential inhibitors of cyclooxygenase-2, an enzyme that plays a key role in inflammation and pain. These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
3. Methods of Application or Experimental Procedures The researchers applied molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives. They assessed the potential binding mechanisms and strengths of derivatives within the receptor’s binding site. The proposed compounds were subjected to molecular docking with the major protease to assess binding affinities .
Summary of Results or Outcomes
In the designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward the major protease. An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability. The strong affinity of 3a and 3f was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .
Propriétés
Numéro CAS |
956191-70-1 |
|---|---|
Nom du produit |
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid |
Formule moléculaire |
C9H8N4O3 |
Poids moléculaire |
220.188 |
Nom IUPAC |
5-methyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-5-6(9(15)16)4-10-13(5)7-2-3-8(14)12-11-7/h2-4H,1H3,(H,12,14)(H,15,16) |
Clé InChI |
BEWZIULCPLUCNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



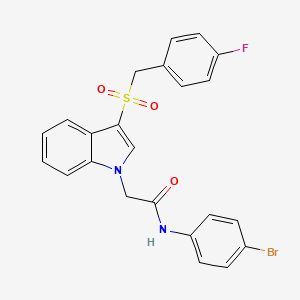
![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)
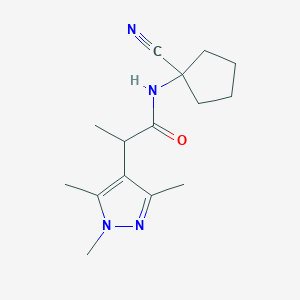
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)
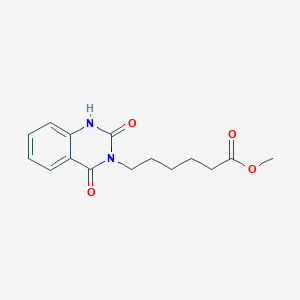
![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)
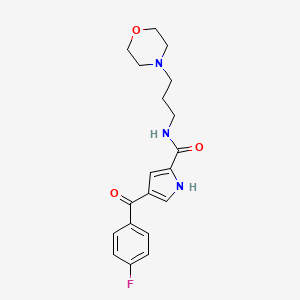
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)
